molecular formula C18H16N2O3S2 B2634963 (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylbutanamide CAS No. 637318-72-0

(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylbutanamide

Cat. No.: B2634963
CAS No.: 637318-72-0
M. Wt: 372.46
InChI Key: VPZOMUQTPOXKRE-NTCAYCPXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylbutanamide is a useful research compound. Its molecular formula is C18H16N2O3S2 and its molecular weight is 372.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer and Antiangiogenic Properties

  • Several thioxothiazolidin-4-one derivatives, related to the specified compound, have been shown to possess anticancer and antiangiogenic effects in mouse tumor models. These compounds significantly reduced tumor volume and cell number, and increased the life span of mice with Ehrlich Ascites Tumor, also showing strong antiangiogenic effects (Chandrappa et al., 2010).

Cytotoxicity and Apoptosis Induction in Human Leukemia Cells

  • A study on thiazolidinone compounds containing a furan moiety revealed their ability to exhibit antiproliferative activity in human leukemia cell lines. These compounds were effective in inducing cytotoxicity and apoptosis in a dose-dependent manner (Chandrappa et al., 2009).

Antimicrobial Activity

  • Thiazolidinone derivatives with a substituted phenyl/furan-2-yl moiety have displayed antimicrobial activity against various bacterial and fungal species. Some of these compounds were found to be comparable with standard drugs in their efficacy (Patel & Shaikh, 2010).

Antifibrotic and Anticancer Activity

  • Amino(imino)thiazolidinone derivatives, structurally related to the compound , have been synthesized and tested for antifibrotic and anticancer activities. They showed potential as candidates for further testing, with significant antifibrotic activity and a similar effect to Pirfenidone without scavenging superoxide radicals (Kaminskyy et al., 2016).

Synthesis and Structural Analysis

  • The synthesis and structural investigation of a compound similar to the specified chemical, focusing on its solid state and molecular structure, was studied using various spectroscopic techniques and X-ray powder diffraction (Rahmani et al., 2017).

Antitrypanosomal and Anticancer Activity

  • Novel thiazolidinone derivatives were synthesized and evaluated for their trypanocidal and anticancer activities. Some of these compounds inhibited the growth of parasites at sub-micromolar concentrations and demonstrated selectivity, being non-toxic towards human primary fibroblasts (Holota et al., 2019).

Properties

IUPAC Name

4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S2/c21-16(19-13-6-2-1-3-7-13)9-4-10-20-17(22)15(25-18(20)24)12-14-8-5-11-23-14/h1-3,5-8,11-12H,4,9-10H2,(H,19,21)/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZOMUQTPOXKRE-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCCN2C(=O)C(=CC3=CC=CO3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)CCCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.